molecular formula C18H19NO3 B5364926 N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide

N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B5364926
M. Wt: 297.3 g/mol
InChI Key: YHYOYBYJMKXRGW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring and a dimethylphenoxy group attached to an acetamide moiety

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12-7-8-17(9-13(12)2)22-11-18(21)19-16-6-4-5-15(10-16)14(3)20/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYOYBYJMKXRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the reaction of 3-acetylphenylamine with 3,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. It could be investigated for its potential as an anti-inflammatory, analgesic, or antimicrobial agent.

Industry: In the industrial sector, this compound may be used in the formulation of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. The acetyl and dimethylphenoxy groups can influence the binding affinity and specificity of the compound for its targets, thereby modulating biological pathways and processes.

Comparison with Similar Compounds

  • N-(3-acetylphenyl)-2-(4-methylphenoxy)acetamide
  • N-(3-acetylphenyl)-2-(3-methylphenoxy)acetamide
  • N-(3-acetylphenyl)-2-(2,4-dimethylphenoxy)acetamide

Comparison: N-(3-acetylphenyl)-2-(3,4-dimethylphenoxy)acetamide is unique due to the presence of both acetyl and dimethylphenoxy groups, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and pharmacological profiles. The specific arrangement of substituents on the phenyl rings can influence the compound’s overall behavior and interactions with other molecules.

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